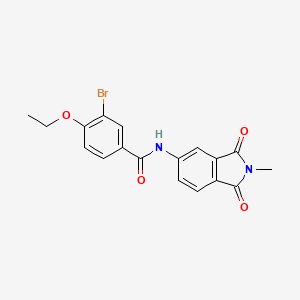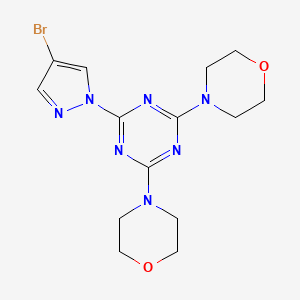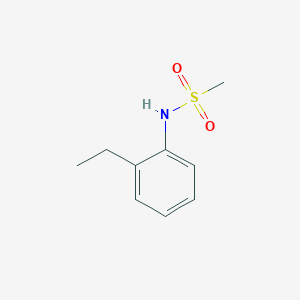![molecular formula C13H22ClN3O5S B3591188 2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid](/img/structure/B3591188.png)
2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid
概要
説明
2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a guanidine group, a chlorinated phenyl ring, and a sulfuric acid moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid typically involves multiple steps, starting with the chlorination of a phenyl ring followed by the introduction of a butoxy group. The guanidine group is then added through a series of nucleophilic substitution reactions. The final step involves the addition of sulfuric acid to form the sulfate salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of automated systems to control temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production. Purification processes such as recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler forms or modify specific functional groups.
Substitution: The chlorinated phenyl ring is particularly reactive in substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.
科学的研究の応用
2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which 2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid exerts its effects involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, while the chlorinated phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Dichloroaniline: Similar in having a chlorinated phenyl ring but lacks the guanidine and butoxy groups.
Chloramphenicol: Shares the chlorinated phenyl structure but differs significantly in its functional groups and overall structure.
Uniqueness
What sets 2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid apart is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of both a guanidine group and a sulfuric acid moiety is particularly distinctive, allowing for a wide range of chemical reactions and interactions.
This compound’s versatility and unique structure make it a valuable subject of study in various scientific disciplines.
特性
IUPAC Name |
2-[[3-chloro-4-(3-methylbutoxy)phenyl]methyl]guanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O.H2O4S/c1-9(2)5-6-18-12-4-3-10(7-11(12)14)8-17-13(15)16;1-5(2,3)4/h3-4,7,9H,5-6,8H2,1-2H3,(H4,15,16,17);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOFMMFUWYLRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)CN=C(N)N)Cl.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N-[(3-hydroxypyridin-2-yl)carbamothioyl]benzamide](/img/structure/B3591106.png)


![4-chloro-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3591129.png)
![N-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B3591134.png)

![1-(4-BROMOBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE](/img/structure/B3591144.png)
![N-({[3-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3591163.png)
![2-[[3-Chloro-4-(2-methylpropoxy)phenyl]methyl]guanidine;sulfuric acid](/img/structure/B3591182.png)
![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B3591197.png)
![N-benzyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B3591203.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3591208.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B3591213.png)
![Methyl 4-[(2-methyl-5-nitroimidazol-1-yl)methyl]benzoate](/img/structure/B3591222.png)
